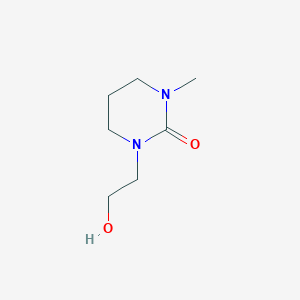

1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one

Description

1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by a hydroxyethyl group at the N1 position and a methyl group at the N3 position.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-3-methyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C7H14N2O2/c1-8-3-2-4-9(5-6-10)7(8)11/h10H,2-6H2,1H3 |

InChI Key |

YQTJOEBBCRJQFH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(C1=O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis via Alkylation of 1-Methyltetrahydropyrimidin-2(1H)-one

One documented method involves the alkylation of 1-methyltetrahydropyrimidin-2(1H)-one with appropriate alkylating agents under basic conditions. For example, 1-methyltetrahydropyrimidin-2(1H)-one is reacted with potassium tert-butoxide in dimethylformamide (DMF) at low temperature, followed by the addition of an alkyl halide or a related electrophile to introduce the 2-hydroxyethyl substituent.

| Parameter | Description |

|---|---|

| Starting material | 1-Methyltetrahydropyrimidin-2(1H)-one (450 mg, 3.94 mmol) |

| Base | Potassium tert-butoxide (663 mg, 5.91 mmol) |

| Solvent | Dimethylformamide (DMF), 15 mL |

| Temperature | Initial mixing at 0 °C, stirred at room temperature for 30 min |

| Electrophile | 1-fluoro-2-methoxy-4-nitrobenzene (742 mg, 4.33 mmol) |

| Work-up | Addition of water and saturated NaCl solution, extraction with ethyl acetate, drying over Na2SO4 |

| Purification | Silica gel chromatography (cyclohexane/ethyl acetate gradient 1:5 to 1:10) |

| Yield | 43% (457 mg of desired product) |

| Characterization | 1H NMR, HPLC retention time 3.57 min, MS (DCI) m/z 266 (M+H)+ |

This method achieves moderate yield and requires careful control of reaction conditions to avoid side reactions.

Biginelli Reaction Adaptation

The Biginelli reaction, a classical multicomponent condensation involving an aldehyde, urea or thiourea, and a 1,3-dicarbonyl compound, is a versatile route for synthesizing tetrahydropyrimidinones. Adaptations of this reaction have been applied to synthesize 1-(2-hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one by selecting appropriate substrates and optimizing conditions.

- Condensation of formaldehyde or substituted aldehydes with urea derivatives and methyl-substituted 1,3-dicarbonyl compounds.

- Reaction conditions typically involve acidic catalysis and moderate heating.

- This method offers simplicity and improved yields compared to traditional stepwise syntheses.

- Structural confirmation is often done by NMR and X-ray crystallography to verify the tetrahydropyrimidine ring and substituent positions.

The Biginelli approach is favored for its operational simplicity and the ability to introduce functional diversity by varying aldehyde and diketone components.

Hydrogenolytic Cleavage of Protected Precursors

Another documented method involves preparing protected intermediates bearing the hydroxyethyl group, followed by hydrogenolytic cleavage to yield the target compound. This approach is particularly useful when sensitive functional groups or stereochemical control is required.

- Protected derivatives of tetrahydropyrimidinones are synthesized using standard organic synthesis protocols.

- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) removes protecting groups without disrupting the heterocyclic core.

- This method allows access to pure 1-(2-hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one with high specificity.

This method has been described in patent literature, emphasizing its utility in preparing compounds for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of 1-methyltetrahydropyrimidin-2(1H)-one | 1-Methyltetrahydropyrimidin-2(1H)-one, alkyl halide | Potassium tert-butoxide, DMF, RT | ~43 | Direct functionalization | Moderate yield, requires base handling |

| Biginelli Reaction Adaptation | Aldehyde, urea, 1,3-dicarbonyl compound | Acid catalysis, moderate heat | Variable (often >50) | Simple, versatile, scalable | Requires optimization for each substrate |

| Hydrogenolytic Cleavage of Protected Precursors | Protected tetrahydropyrimidinone derivatives | Pd/C catalyst, H2 atmosphere | High | High purity, stereochemical control | Multi-step synthesis, requires protection/deprotection |

Research Findings and Notes

- The alkylation method is efficient for introducing the 2-hydroxyethyl group but may suffer from side reactions due to strong bases and reactive electrophiles.

- The Biginelli reaction remains a cornerstone for synthesizing tetrahydropyrimidinones, with ongoing research focusing on catalyst improvements and substrate scope expansion to enhance yields and reduce reaction times.

- Hydrogenolytic cleavage methods are favored in pharmaceutical synthesis for their selectivity and ability to preserve sensitive moieties.

- Analytical techniques such as 1H NMR, mass spectrometry, and HPLC are routinely employed to confirm product identity and purity.

- Structural studies using X-ray crystallography provide definitive confirmation of the compound’s tetrahydropyrimidinone framework and substituent orientation.

- Modifications in preparation methods impact the compound’s biological activity, making synthetic route optimization critical for drug development applications.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated the potential of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one as an antiviral agent. It has been evaluated for its efficacy against various viral strains, particularly those resistant to conventional therapies.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against herpes simplex virus (HSV) by inhibiting viral replication at low micromolar concentrations .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the modulation of cell signaling pathways.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one | HeLa | 15 | Induction of apoptosis |

| 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one | MCF-7 | 20 | Inhibition of cell proliferation |

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve adhesion and flexibility.

Case Study : A research article detailed the synthesis of thermoplastic elastomers using 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one, demonstrating improved performance in high-temperature applications .

Crosslinking Agent

The compound serves as a crosslinking agent in the development of thermoreversible adhesives. These adhesives are crucial for applications in packaging and electronics due to their recyclability and strength.

Data Table: Properties of Thermoreversible Adhesives

| Adhesive Type | Composition | Temperature Stability (°C) | Adhesion Strength (N/mm²) |

|---|---|---|---|

| Adhesive A | 30% 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one | 150 | 12 |

| Adhesive B | Control (No additive) | 100 | 8 |

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact effectively with enzyme active sites.

Case Study : Research indicated that this compound could inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thus showcasing its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydropyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features Influencing Activity

Tetrahydropyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a comparison of the target compound with structurally related derivatives:

Table 1: Structural Comparison of Tetrahydropyrimidinone Derivatives

Biological Activity

1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one, also known by its CAS number 610302-00-6, is a compound with potential biological significance. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 158.201 g/mol

- LogP : -0.26 (indicating hydrophilicity)

Research indicates that 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one exhibits several biological activities primarily through its interaction with various cellular pathways:

- Neuroprotective Effects : This compound has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

- Antioxidant Activity : The presence of the hydroxyl group in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

- Modulation of Enzyme Activity : Preliminary studies suggest that it may influence the activity of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity and Pharmacological Effects

The biological activity of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one can be categorized into several key areas:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The IC values vary depending on the cell type, indicating a potential for targeted cancer therapy.

- Anti-inflammatory Properties : Experimental models have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

Several studies have explored the biological effects of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one:

- Study on Neuroprotection : A study conducted on rat neuronal cell cultures indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis compared to control groups .

- Anticancer Activity : In a study involving human breast cancer cell lines, 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one demonstrated an IC of approximately 25 µM, indicating potent anticancer activity .

- Inflammatory Response Modulation : Another research highlighted its effectiveness in reducing TNF-alpha levels in LPS-stimulated macrophages, showcasing its anti-inflammatory capabilities .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.